2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic acid
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Overview
Description
2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic acid is an organic compound characterized by the presence of fluorine atoms and a nitrophenoxy group attached to a benzoic acid core
Preparation Methods
The synthesis of 2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic acid typically involves the reaction of 2,3,5,6-tetrafluorobenzoic acid with 4-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states, depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and as a probe in biochemical studies.
Medicine: Its derivatives may have potential therapeutic applications due to their unique chemical properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The nitrophenoxy group can interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic acid can be compared with other similar compounds such as:
2,3,5,6-tetrafluorobenzoic acid: Lacks the nitrophenoxy group, making it less reactive in certain applications.
4-nitrophenoxybenzoic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,3,5,6-tetrafluoro-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a nitrophenoxy group, leading to different applications and reactivity.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F4NO5/c14-8-7(13(19)20)9(15)11(17)12(10(8)16)23-6-3-1-5(2-4-6)18(21)22/h1-4H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUPKMUVMNKQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=C(C(=C2F)F)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F4NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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